

# Palau'Chlor: A Comprehensive Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Palau'Chlor

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An in-depth examination of the novel chlorinating reagent, its commercial availability, and applications in synthetic chemistry.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of **Palau'Chlor** (also known as CBMG), a guanidine-based chlorinating reagent. This document outlines its commercial availability, suppliers, chemical properties, and mechanism of action. Furthermore, it presents a comparative analysis of its reactivity and detailed experimental protocols for its application in the chlorination of various substrates, particularly nitrogen-containing heterocycles.

## Commercial Availability and Suppliers

**Palau'Chlor** is a commercially available reagent, ensuring its accessibility for research and development purposes. It is marketed as an air-stable, free-flowing powder that offers a practical and reactive alternative to traditional chlorinating agents.<sup>[1]</sup> Several chemical suppliers list **Palau'Chlor** in their catalogs, facilitating its procurement for laboratory use.

Identified Suppliers:

- Smolecule: Offers **Palau'Chlor** under the catalog number S946256.<sup>[2]</sup>
- MilliporeSigma (Sigma-Aldrich): Provides **Palau'Chlor**® and notes its utility in the chlorination of aromatic and heteroaromatic substrates.<sup>[1][3]</sup>

- Enamine: Supplies 2-Chloro-1,3-bis(methoxycarbonyl) guanidine (CBMG or “**Palau'chlor**”) for use in direct chlorination of electron-rich (hetero)arenes.[4]
- AK Scientific, Inc.: Lists **Palau'Chlor** for research and development use.[5]
- Fisher Scientific: Distributes Sigma-Aldrich's **Palau'Chlor**™.[6]

## Chemical and Physical Properties

**Palau'Chlor**, with the IUPAC name methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate, is a novel compound developed for its enhanced reactivity and substrate compatibility in chlorination reactions.[2] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1596379-00-8	[2]
Molecular Formula	C5H8ClN3O4	[2]
Molecular Weight	209.59 g/mol	[2]
Appearance	Solid, free-flowing powder	[1]
Melting Point	115-120 °C	[7][8]
Storage Temperature	2-8°C	[7][8]
Solubility	Soluble in CH <sub>2</sub> Cl <sub>2</sub> and CHCl <sub>3</sub> ; partially soluble in acetonitrile and DMSO; insoluble in alcohols.	[4]

## Mechanism of Action and Applications

**Palau'Chlor** functions as an electrophilic chlorinating agent. The primary mechanism of action involves an electrophilic aromatic substitution (SEAr), where the electron-deficient chlorine atom of **Palau'Chlor** attacks an electron-rich aromatic system, leading to the substitution of a hydrogen atom with a chlorine atom.[2] This method is particularly effective for the chlorination

of nitrogen-containing heterocycles, arenes, conjugated  $\pi$ -systems, sulfonamides, and silyl enol ethers under mild conditions.[9]

The development of **Palau'Chlor** was inspired by mechanistic studies of a key chlorospirocyclization step during the total synthesis of palau'amine, a complex marine natural product.[2] Its reactivity profile is comparable to or exceeds that of more aggressive reagents like sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), chlorine gas ( $\text{Cl}_2$ ), and tert-butyl hypochlorite ( $\text{tBuOCl}$ ), while maintaining greater functional group tolerance.[9]

A key advantage of **Palau'Chlor** is its ability to successfully chlorinate substrates that are unreactive towards the commonly used N-chlorosuccinimide (NCS). It has demonstrated high reactivity and selectivity, often leading to a single, predictable chlorinated product with minimal over-chlorination.

## Comparative Reactivity Data

The superior reactivity of **Palau'Chlor** (CBMG) compared to N-chlorosuccinimide (NCS) has been demonstrated across a range of heterocyclic substrates. The following table summarizes the isolated yields of chlorinated products obtained using both reagents under identical or similar reaction conditions.

Substrate	Product	Yield with CBMG (%)	Yield with NCS (%)
Clotrimazole	Chlorinated Clotrimazole	99	0
2-Phenylimidazole	Chloro-2-phenylimidazole	99	24
1-Methylimidazole	2-Chloro-1-methylimidazole	99	0
Imidazo[1,2-a]pyridine	Chloro-imidazo[1,2-a]pyridine	99	99
1-Methyl-1H-benzo[d]imidazole	2-Chloro-1-methyl-1H-benzo[d]imidazole	99	0
1-Methyl-1H-indole	3-Chloro-1-methyl-1H-indole	99	99
1-Boc-indole	3-Chloro-1-Boc-indole	99	99
1-Phenyl-1H-pyrazole	4-Chloro-1-phenyl-1H-pyrazole	99	0
1H-Indazole	3-Chloro-1H-indazole	99	0
4-Nitro-1H-indazole	3-Chloro-4-nitro-1H-indazole	99	0
Pyrrole	2,3,4,5-Tetrachloropyrrole	99	99
2-(Trichloroacetyl)pyrrole	4,5-Dichloro-2-(trichloroacetyl)pyrrole	99	99
1-Methyl-2-pyrrolecarboxaldehyde	4,5-Dichloro-1-methyl-2-pyrrolecarboxaldehyde	99	99

2-Acetyl-1-methylpyrrole	4,5-Dichloro-2-acetyl-1-methylpyrrole	99	99
1-Phenylpyrrole	2,5-Dichloro-1-phenylpyrrole	99	99
4,5,6,7-Tetrahydro-2H-indazole	3-Chloro-4,5,6,7-tetrahydro-2H-indazole	99	99
1-Tritylimidazole	2-Chloro-1-tritylimidazole	99	0
1-Acetylidole	3-Chloro-1-acetylidole	28	3

Conditions: Substrate (1.0 equiv), NCS or CBMG (1.2 equiv), CHCl<sub>3</sub> (0.1 M). Isolated yields are shown.[2]

## Experimental Protocols

The following are generalized experimental protocols for the use of **Palau'Chlor** in chlorination reactions, based on the primary literature.

### General Procedure for Heteroarene Chlorination

To a solution of the heteroarene (1.0 equivalent) in chloroform (0.1 M) is added **Palau'Chlor** (1.2 equivalents). The reaction mixture is stirred at room temperature for a specified time (typically ranging from 30 minutes to 12 hours), and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired chlorinated product. For less reactive substrates, an increased amount of **Palau'Chlor** (e.g., 2.2 equivalents) and elevated temperatures (e.g., 50 °C) may be required.[2]

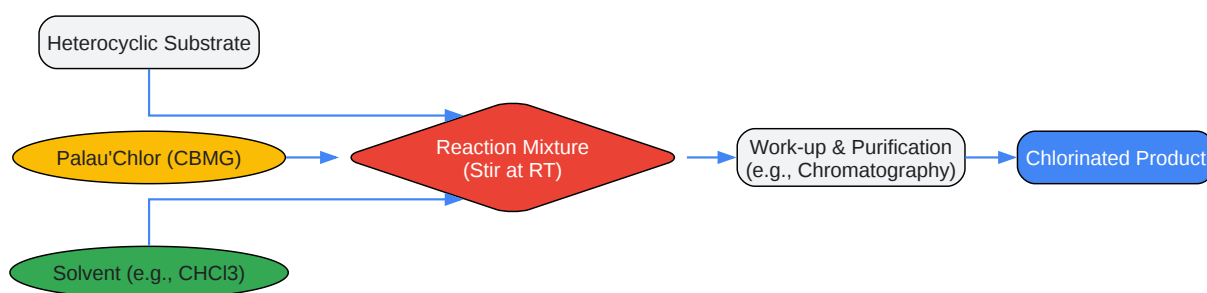
### Synthesis of Palau'Chlor

The development of **Palau'Chlor** was based on mechanistic insights from the synthesis of palau'amine.[2] While the detailed industrial synthesis is proprietary, the original publication

outlines its laboratory-scale preparation involving the chlorination of a guanidine derivative.[2]

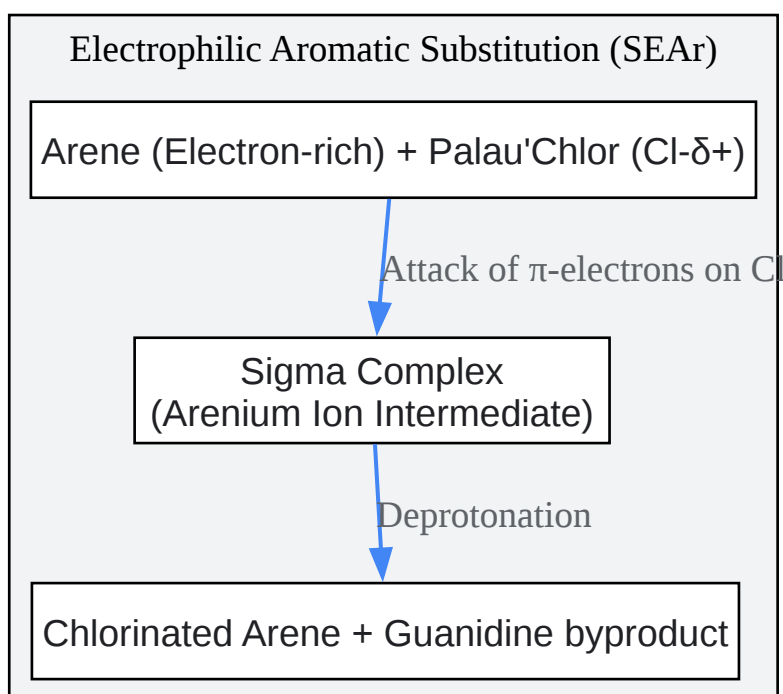
## Visualizing Workflows and Mechanisms

To further elucidate the application and mechanism of **Palau'Chlor**, the following diagrams are provided.



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A generalized experimental workflow for the chlorination of a heterocyclic substrate using **Palau'Chlor**.



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The electrophilic aromatic substitution (SEAr) mechanism of chlorination using **Palau'Chlor**.

## Conclusion

**Palau'Chlor** has emerged as a highly effective and practical reagent for the chlorination of a wide range of organic molecules, particularly heterocycles of interest in drug discovery and development. Its commercial availability, superior reactivity compared to traditional reagents like NCS, and compatibility with various functional groups make it a valuable tool for synthetic chemists. The detailed data and protocols provided in this guide are intended to facilitate its adoption and application in the synthesis of novel chlorinated compounds.

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